molecular formula C28H60N4O4 B6336428 Nitrate Ionophore VI CAS No. 1196157-85-3

Nitrate Ionophore VI

Cat. No.: B6336428
CAS No.: 1196157-85-3
M. Wt: 516.8 g/mol
InChI Key: NQESDIIOYWZCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrate Ionophore VI, also known as 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloeicosane, is a synthetic compound used primarily for the selective detection and monitoring of nitrate ions. It is a member of the ionophore family, which are compounds that facilitate the transport of ions across lipid membranes. This compound is particularly noted for its superior characteristics in nitrate detection compared to other nitrate ionophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrate Ionophore VI involves the cyclization of specific precursors under controlled conditions. The key steps include:

    Formation of the Macrocycle: The synthesis begins with the preparation of a macrocyclic tetraamine, which involves the reaction of a diamine with a diacid chloride.

    Alkylation: The macrocyclic tetraamine is then alkylated with a long-chain alkyl halide, such as hexadecyl bromide, to introduce the hexadecyl group.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Nitrate Ionophore VI primarily undergoes complexation reactions with nitrate ions. These reactions are characterized by the formation of stable complexes between the ionophore and the nitrate ions.

Common Reagents and Conditions

    Reagents: Common reagents used in the reactions involving this compound include nitrate salts (e.g., sodium nitrate) and solvents such as dichloromethane and methanol.

    Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-50°C).

Major Products

The major product of the reaction between this compound and nitrate ions is the nitrate-ionophore complex. This complex is highly stable and can be used in various analytical applications .

Scientific Research Applications

Nitrate Ionophore VI has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitrate Ionophore VI is unique due to its superior selectivity and stability in forming complexes with nitrate ions. This makes it more effective in applications requiring precise and reliable nitrate detection compared to other ionophores .

Properties

IUPAC Name

9-hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-28-26-35-31-22-16-20-29-33-24-18-25-34-30-21-17-23-32-36-27-28/h28-32H,2-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQESDIIOYWZCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1CONCCCNOCCCONCCCNOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746785
Record name 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-85-3
Record name 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrate Ionophore VI
Reactant of Route 2
Nitrate Ionophore VI
Reactant of Route 3
Nitrate Ionophore VI
Reactant of Route 4
Nitrate Ionophore VI
Reactant of Route 5
Nitrate Ionophore VI
Reactant of Route 6
Nitrate Ionophore VI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.